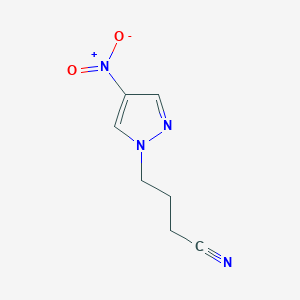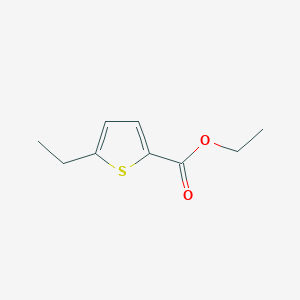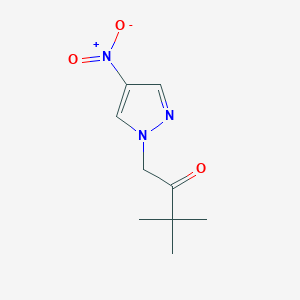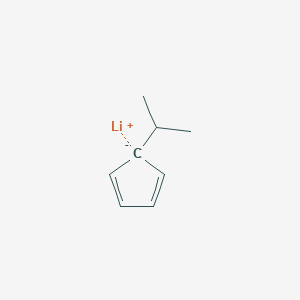![molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0](/img/structure/B6320532.png)
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine, also known as DMEDA, is an organic compound that has been studied for its potential uses in a variety of scientific applications. DMEDA is a diamine with a molecular weight of 200.3 g/mol, and it is composed of two nitrogen atoms, one methyl group, and one phenylthioethyl group. DMEDA is a colorless liquid that is soluble in water and other polar solvents. It is a relatively stable compound and does not decompose easily.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine involves the reaction of N,N-Dimethyl-1,2-ethanediamine with 2-bromoethyl phenyl sulfide followed by reduction with sodium borohydride.
Starting Materials
N,N-Dimethyl-1,2-ethanediamine, 2-bromoethyl phenyl sulfide, Sodium borohydride, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve N,N-Dimethyl-1,2-ethanediamine in methanol and add hydrochloric acid to form the hydrochloride salt., Step 2: Add 2-bromoethyl phenyl sulfide to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours., Step 4: Quench the reaction with water and extract the product with diethyl ether., Step 5: Wash the organic layer with sodium hydroxide solution and water., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential applications in the production of pharmaceuticals and biocatalysts.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is not fully understood. However, it is believed that N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can act as an electron donor and acceptor, and it can form hydrogen bonds with other molecules. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can form complexes with transition metals, which can be used to catalyze chemical reactions.
Efectos Bioquímicos Y Fisiológicos
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been shown to have an antioxidant effect, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several advantages for use in lab experiments. It is a relatively stable compound, and it does not decompose easily. Additionally, it is soluble in water and other polar solvents, which makes it easy to use in a variety of experiments. However, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it may be toxic to humans and other organisms if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, it could be studied for its potential applications in the production of pharmaceuticals and biocatalysts. Additionally, it could be studied for its potential effects on other enzymes and its potential antioxidant properties. Finally, it could be studied for its potential uses in other areas, such as materials science and nanotechnology.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNRRBLXUMVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)






![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
